(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine
Brand Name: Vulcanchem
CAS No.: 2165747-96-4
VCID: VC3172210
InChI: InChI=1S/C8H14FNO/c9-7-4-11-5-8(7)10-6-2-1-3-6/h6-8,10H,1-5H2/t7-,8-/m1/s1
SMILES: C1CC(C1)NC2COCC2F
Molecular Formula: C8H14FNO
Molecular Weight: 159.2 g/mol

(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine

CAS No.: 2165747-96-4

Cat. No.: VC3172210

Molecular Formula: C8H14FNO

Molecular Weight: 159.2 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine - 2165747-96-4

Specification

CAS No. 2165747-96-4
Molecular Formula C8H14FNO
Molecular Weight 159.2 g/mol
IUPAC Name (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine
Standard InChI InChI=1S/C8H14FNO/c9-7-4-11-5-8(7)10-6-2-1-3-6/h6-8,10H,1-5H2/t7-,8-/m1/s1
Standard InChI Key CJSJYUVYAZSQHG-HTQZYQBOSA-N
Isomeric SMILES C1CC(C1)N[C@@H]2COC[C@H]2F
SMILES C1CC(C1)NC2COCC2F
Canonical SMILES C1CC(C1)NC2COCC2F

Introduction

Structural Properties

Molecular Composition

(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine has a molecular formula of C8H14FNO, combining an oxolane ring (C4H7O), a cyclobutyl group (C4H7), a secondary amine group (NH), and a fluorine atom. Its estimated molecular weight is approximately 159.21 g/mol, which places it in a favorable range for potential pharmaceutical applications according to Lipinski's rule of five.

The compound contains four key structural components:

  • A five-membered oxolane (tetrahydrofuran) ring that serves as the core structure

  • A fluorine atom at the 4-position of the oxolane ring

  • A secondary amine linkage at the 3-position

  • A cyclobutyl group attached to the nitrogen atom

Stereochemistry and Configuration

The (3R,4S) stereochemistry refers to the specific three-dimensional arrangement of substituents at carbons 3 and 4 of the oxolane ring. This stereochemical configuration is crucial for biological activity, as it determines the spatial orientation of functional groups that interact with biological targets. The chirality can be confirmed through techniques such as X-ray crystallography, chiral chromatography, and optical rotation measurements.

Comparative Structural Analysis

Table 1 presents a comparison of (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine with structurally related compounds:

CompoundStructural FeaturesDistinguishing Characteristics
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amineFluorinated oxolane with cyclobutylamineRigid cyclobutyl group, defined stereochemistry
(3R,4S)-N-ethyl-4-fluorooxolan-3-amineFluorinated oxolane with ethylamineMore flexible ethyl group, lower molecular weight
1-N-cyclobutyl-4-methylpentane-1,3-diamineLinear alkyl chain with cyclobutylamineLacks oxolane ring and fluorine, contains two amine groups
(3R,4R)-2,4-dimethylhex-1-en-3-amineAcyclic alkene with amine groupDifferent stereochemistry, contains alkene functionality

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analysis and comparison with similar compounds, (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine would likely exhibit the following physical properties:

  • Physical state: Colorless liquid or low-melting solid at room temperature

  • Solubility: Moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide; limited water solubility

  • Boiling point: Estimated to be approximately 200-220°C at standard pressure

  • Melting point: Likely in the range of 40-60°C

Similar fluorinated compounds like (3R,4S)-N-ethyl-4-fluorooxolan-3-amine have demonstrated boiling points around 196°C and melting points around 48°C. The cyclobutyl analog would likely have slightly higher values due to increased molecular weight and potential for stronger intermolecular interactions.

Chemical Reactivity

The reactivity profile of (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine is determined by its functional groups:

  • The secondary amine group can participate in nucleophilic substitution reactions, form amides with acylating agents, and undergo reductive alkylation

  • The oxolane ring oxygen acts as a hydrogen bond acceptor and may undergo ring-opening under acidic conditions

  • The C-F bond is generally stable but may undergo nucleophilic substitution under forcing conditions

  • The cyclobutyl ring introduces strain that can be exploited in certain chemical transformations

Table 2: Predicted Reactivity of Key Functional Groups

Functional GroupTypical ReactionsReactivity Considerations
Secondary amineAcylation, alkylation, reductive aminationModerately nucleophilic, sensitive to pH
Oxolane ringAcid-catalyzed ring-opening, coordination to metalsStability dependent on reaction conditions
C-F bondNucleophilic substitution (limited)Generally inert under mild conditions
Cyclobutyl ringRing-opening, expansion, or contractionRing strain provides driving force for reactions

Synthesis Methods

Stereoselective Considerations

Achieving the specific (3R,4S) stereochemistry would require careful control during synthesis:

  • Use of chiral auxiliaries to direct the stereochemical outcome of key reactions

  • Enzymatic resolution of racemic mixtures

  • Starting from naturally occurring chiral building blocks

  • Stereoselective reduction of prochiral precursors

The synthesis would likely employ techniques similar to those used for (3R,4S)-N-ethyl-4-fluorooxolan-3-amine, with modifications to incorporate the cyclobutyl group instead of the ethyl group.

Analytical Confirmation

Confirmation of successful synthesis would involve multiple analytical techniques:

  • Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR

  • Mass spectrometry to confirm molecular weight and fragmentation patterns

  • Infrared spectroscopy to identify key functional groups

  • Chiral HPLC to confirm stereochemical purity

  • X-ray crystallography if crystalline material can be obtained

Potential TargetPredicted InteractionStructural Basis
Enzyme active sitesCompetitive inhibitionStereochemistry, hydrogen bonding capacity
Cell membrane receptorsReceptor modulationLipophilic interactions, size and shape complementarity
DNA/RNAIntercalation or groove bindingPlanar regions, positive charge distribution
Metabolic enzymesSubstrate mimicryStructural similarity to endogenous compounds

Analytical Characterization

Spectroscopic Profile

The characterization of (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine would involve various spectroscopic techniques:

  • NMR Spectroscopy:

    • 1H NMR would show characteristic signals for the oxolane ring protons (3.7-4.5 ppm), cyclobutyl group (1.5-2.3 ppm), and NH proton (2.5-3.0 ppm)

    • 13C NMR would reveal the carbon framework with oxolane carbons (65-80 ppm) and cyclobutyl carbons (25-35 ppm)

    • 19F NMR would provide a diagnostic signal for the fluorine atom (approximately -170 to -190 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 159

    • Characteristic fragmentation patterns including loss of the cyclobutyl group and ring-opening of the oxolane

  • Infrared Spectroscopy:

    • N-H stretching (3300-3500 cm-1)

    • C-F stretching (1000-1400 cm-1)

    • C-O stretching (1050-1150 cm-1)

    • Cyclobutyl C-H stretching and bending vibrations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods would be valuable for assessing purity and distinguishing from potential stereoisomers:

  • Reversed-phase HPLC for general purity assessment

  • Chiral HPLC for stereochemical purity evaluation

  • GC-MS for volatile components analysis and structural confirmation

Applications and Future Research

Research Opportunities

Several areas warrant further investigation:

  • Development of efficient stereoselective synthetic routes

  • Comprehensive evaluation of biological activities through in vitro and in vivo studies

  • Investigation of structure-activity relationships through preparation of analogs

  • Exploration of binding modes with potential biological targets

  • Assessment of metabolic stability and pharmacokinetic properties

Structure Modification Strategies

Table 4: Potential Structural Modifications and Their Expected Effects

ModificationExpected EffectResearch Value
Variation of cyclobutyl ring sizeAltered binding profileStructure-activity relationship studies
Replacement of fluorine with other halogensModified electronic propertiesUnderstanding electronic effects
Introduction of additional functional groupsEnhanced selectivityDevelopment of targeted compounds
Modification of the oxolane ringAltered conformational propertiesExploring ring size effects

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